1-[(2-Ethoxy-1,3-dioxolan-4-yl)methyl]piperidine
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Overview
Description
1-[(2-Ethoxy-1,3-dioxolan-4-yl)methyl]piperidine is a chemical compound with the molecular formula C12H23NO3 It is characterized by the presence of a piperidine ring attached to a 1,3-dioxolane ring, which is further substituted with an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Ethoxy-1,3-dioxolan-4-yl)methyl]piperidine typically involves the reaction of piperidine with a suitable 1,3-dioxolane derivative. One common method is the condensation of piperidine with 2-ethoxy-1,3-dioxolane-4-methanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Ethoxy-1,3-dioxolan-4-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or amines replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-[(2-Ethoxy-1,3-dioxolan-4-yl)methyl]piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-[(2-Ethoxy-1,3-dioxolan-4-yl)methyl]piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
- 2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol
- ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
- 4-Vinyl-1,3-dioxolan-2-one
Uniqueness: 1-[(2-Ethoxy-1,3-dioxolan-4-yl)methyl]piperidine is unique due to its specific combination of a piperidine ring with a 1,3-dioxolane ring substituted with an ethoxy group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H21NO3 |
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Molecular Weight |
215.29 g/mol |
IUPAC Name |
1-[(2-ethoxy-1,3-dioxolan-4-yl)methyl]piperidine |
InChI |
InChI=1S/C11H21NO3/c1-2-13-11-14-9-10(15-11)8-12-6-4-3-5-7-12/h10-11H,2-9H2,1H3 |
InChI Key |
GYUMUEVTCOICOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1OCC(O1)CN2CCCCC2 |
Origin of Product |
United States |
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